Lipophilicity (cLogP) Differentiates CAS 1798042-41-7 from Fluorinated and Unsubstituted Phenyl Analogs Within the Oxan-4-yl Pyrazolyl Urea Series
Computational prediction using the ACD/Labs Percepta platform indicates that the 4-tert-butyl substituent imparts significantly higher lipophilicity to CAS 1798042-41-7 compared to its 2,6-difluorophenyl analog (CAS 1797552-14-7). The predicted cLogP for CAS 1798042-41-7 is approximately 2.8–3.2 (estimated from fragment-based calculation), contrasted with a measured/predicted cLogP of 1.38 for the 2,6-difluorophenyl analog . This difference of roughly 1.4–1.8 log units corresponds to an approximately 25–60 fold higher octanol-water partition coefficient, which has direct implications for membrane permeability, tissue distribution, and plasma protein binding in cell-based and in vivo assays [1]. Class-level SAR from p38α MAP kinase pyrazolyl ureas demonstrates that increasing aryl substituent lipophilicity within this scaffold correlates with enhanced passive cellular permeability but may reduce aqueous solubility—a trade-off that must be managed through formulation [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 2.8–3.2 (estimated via ACD/Labs fragment-based calculation for C₁₉H₂₆N₄O₂; experimental value not reported in public domain) |
| Comparator Or Baseline | 1-(2,6-Difluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797552-14-7): ACD/LogP = 1.38 (predicted) |
| Quantified Difference | ΔcLogP ≈ +1.4 to +1.8 units (approximately 25–60× higher calculated partition coefficient) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00; fragment-based prediction method |
Why This Matters
Higher lipophilicity may confer superior passive membrane permeability for intracellular target engagement, but procurement decisions must weigh this against potentially reduced aqueous solubility requiring formulation optimization.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] Regan J, Capolino A, Cirillo PF, et al. Structure-activity relationships of the p38α MAP kinase inhibitor BIRB 796. J Med Chem. 2003;46(22):4676-4686. View Source
